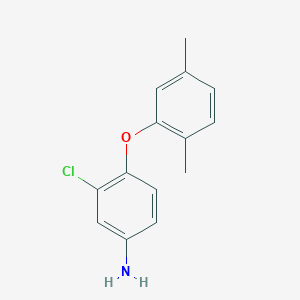

3-Chloro-4-(2,5-dimethylphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(2,5-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(16)8-12(13)15/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMUBLNKRNLDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 3-Chloro-4-(2,5-dimethylphenoxy)aniline

Structure, Synthesis, and Application Protocols

Executive Summary & Chemical Identity[1]

3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS: 893754-21-7) is a specialized diaryl ether intermediate. It serves as a critical scaffold in the synthesis of agrochemicals (specifically benzoylurea insecticides) and pharmaceutical kinase inhibitors. Its structural value lies in the diaryl ether bridge , which provides rotational flexibility while maintaining a lipophilic profile essential for binding to hydrophobic pockets in protein targets.

This guide provides a validated technical breakdown of its physicochemical properties, a robust synthetic route based on nucleophilic aromatic substitution (

Physicochemical Characterization[2][3][4]

| Property | Specification |

| IUPAC Name | 3-Chloro-4-(2,5-dimethylphenoxy)aniline |

| CAS Number | 893754-21-7 |

| Molecular Formula | |

| Molecular Weight | 247.72 g/mol |

| Physical State | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| LogP (Predicted) | ~4.2 (High Lipophilicity) |

| pKa (Conjugate Acid) | ~3.5 - 4.0 (Weak base due to electron-withdrawing Cl) |

Synthetic Architecture & Process Chemistry

The synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline is a two-stage process. It relies on the electronic activation provided by a nitro group to facilitate an ether linkage, followed by a reduction to the functional amine.

Reaction Mechanism (The "Why")

The synthesis exploits the Nucleophilic Aromatic Substitution (

-

Activation: The starting material, 3,4-dichloronitrobenzene, contains a nitro group (

). This group is strongly electron-withdrawing, activating the para-chlorine (position 4) toward nucleophilic attack. The meta-chlorine (position 3) is far less reactive. -

Nucleophile: The 2,5-dimethylphenol is deprotonated by a base to form a phenoxide ion, which acts as the nucleophile.

-

Regioselectivity: The reaction is highly regioselective for the 4-position, preserving the 3-chloro substituent essential for the final product's biological activity.

Validated Synthetic Protocol

Stage 1: Ether Coupling (

-

Precursors: 3,4-Dichloronitrobenzene (1.0 eq), 2,5-Dimethylphenol (1.05 eq).

-

Base: Potassium Carbonate (

) (2.0 eq). -

Solvent: DMF (Dimethylformamide) or DMSO.

-

Conditions: Heat to 80–100°C for 4–6 hours under

atmosphere. -

Workup: Pour into ice water. The intermediate 3-chloro-4-(2,5-dimethylphenoxy)nitrobenzene precipitates as a yellow solid. Filter and wash with water.[1]

Stage 2: Nitro Reduction

-

Precursors: Nitro intermediate from Stage 1.

-

Reagent: Iron powder (Fe) (5.0 eq) + Ammonium Chloride (

) (aq). Alternatively, -

Solvent: Ethanol/Water (3:1).

-

Conditions: Reflux (80°C) for 2–3 hours.

-

Workup: Filter through Celite to remove iron sludge. Concentrate the filtrate. Extract with Ethyl Acetate. Dry over

. -

Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (SiO2, Hexane:EtOAc).

Workflow Visualization

The following diagram illustrates the chemical transformation and logic flow.

Figure 1: Step-wise synthetic pathway transforming the nitrobenzene precursor into the target aniline via regioselective substitution.

Analytical Profiling & Quality Control

To ensure the integrity of the compound for research use, a "self-validating" analytical workflow is required.

1H-NMR Interpretation (Predicted/Reference)

Solvent: DMSO-d6 or

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.80 – 7.10 | Multiplet | 3H | Phenoxy Ring (Ar-H) | Characteristic of 2,5-dimethyl substitution pattern. |

| 6.50 – 6.75 | Multiplet | 3H | Aniline Ring (Ar-H) | Upfield shift due to electron-donating |

| 4.50 – 5.00 | Broad Singlet | 2H | Exchangeable protons; confirms reduction of nitro group. | |

| 2.10 – 2.25 | Singlets (x2) | 6H | Two distinct methyl environments on the phenoxy ring. |

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption).

-

Retention Time: Expect elution late in the gradient (approx. 10-12 min) due to the lipophilic diaryl ether nature.

Analytical Logic Tree

Figure 2: Quality Control Decision Tree ensuring compound purity before biological application.

Application in Drug & Agrochemical Design

The Diaryl Ether Scaffold

The 3-chloro-4-(2,5-dimethylphenoxy)aniline moiety is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The ether oxygen acts as a hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes (e.g., B-Raf, VEGFR). The 3-chloro group fills hydrophobic pockets, increasing potency.

-

Benzoylurea Insecticides: This aniline is a direct analogue to the precursors used for Lufenuron and Novaluron. The aniline amine reacts with benzoyl isocyanates to form the urea linkage critical for chitin synthesis inhibition in pests.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.

-

Safety: Irritant. Wear nitrile gloves and use a fume hood. Avoid inhalation of dusts.

References

-

Sigma-Aldrich. Product Specification: 3-chloro-4-(2,5-dimethylphenoxy)aniline (CAS 893754-21-7).[2] Retrieved from

-

BenchChem. Synthesis of Diaryl Ether Intermediates via S_NAr. (General protocol reference). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted anilines and Lufenuron precursors. Retrieved from

-

Google Patents. Preparation method of lufenuron compound (CN103360284A). (Demonstrates the utility of similar phenoxy-aniline intermediates). Retrieved from

Sources

3-Chloro-4-(2,5-dimethylphenoxy)aniline CAS number and synonyms

[1]

Executive Summary & Chemical Identity[1][2][3]

3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS 893754-21-7 ) is a specialized diaryl ether building block used primarily in the synthesis of agrochemicals (benzoylurea insecticides) and pharmaceutical candidates (tyrosine kinase inhibitors).[1] Its structure features an electron-rich aniline moiety and a lipophilic 2,5-dimethylphenoxy tail, connected by an ether linkage.[1] This specific substitution pattern offers unique steric and electronic properties, making it a critical scaffold for optimizing hydrophobic interactions in protein binding pockets.

Chemical Identification Data

| Parameter | Detail |

| CAS Number | 893754-21-7 |

| IUPAC Name | 3-Chloro-4-(2,5-dimethylphenoxy)aniline |

| Common Synonyms | 4-(2,5-Dimethylphenoxy)-3-chloroaniline; (4-Amino-2-chlorophenyl)(2,5-dimethylphenyl)ether |

| Molecular Formula | C₁₄H₁₄ClNO |

| Molecular Weight | 247.72 g/mol |

| SMILES | Cc1cc(C)c(Oc2ccc(N)cc2Cl)cc1 |

| Appearance | Off-white to pale brown solid (prone to oxidation) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

Synthesis & Manufacturing Methodology

The industrial preparation of 3-Chloro-4-(2,5-dimethylphenoxy)aniline follows a convergent two-step sequence: a Nucleophilic Aromatic Substitution (

Step 1: Nucleophilic Aromatic Substitution ( )

The synthesis begins with the coupling of 3,4-dichloronitrobenzene and 2,5-dimethylphenol . The presence of the nitro group at the para position activates the carbon-chlorine bond at C4, rendering it susceptible to nucleophilic attack by the phenoxide. The chlorine at C3 remains intact due to steric hindrance and lack of direct resonance activation.

-

Reagents: 3,4-Dichloronitrobenzene, 2,5-Dimethylphenol, Potassium Carbonate (

).[1] -

Solvent: DMF or DMSO (Polar aprotic solvents accelerate the

rate). -

Conditions: 80–100°C, 4–6 hours under

atmosphere. -

Intermediate: 3-Chloro-4-(2,5-dimethylphenoxy)nitrobenzene.[1]

Step 2: Chemoselective Reduction

The nitro intermediate is reduced to the corresponding aniline. While catalytic hydrogenation (

-

Reagents: Iron powder (Fe), Ammonium Chloride (

) or Acetic Acid. -

Conditions: Reflux (70–80°C), 2–4 hours.

-

Workup: Filtration of iron oxides, neutralization, and extraction with ethyl acetate.

Reaction Pathway Diagram[9]

Figure 1: Convergent synthesis pathway via regioselective SnAr coupling and nitro reduction.[1]

Applications in Drug Discovery & Agrochemicals[3][9][10]

This compound serves as a "Privileged Structure" in medicinal chemistry, specifically for designing Type II Kinase Inhibitors and Benzoylurea Insecticides .

Kinase Inhibitor Scaffold

The diaryl ether motif is a hallmark of kinase inhibitors (e.g., Sorafenib). The 3-chloro group on the aniline ring provides a handle for halogen bonding or filling small hydrophobic pockets in the ATP-binding site, while the 2,5-dimethylphenoxy tail extends into the allosteric hydrophobic back pocket.

-

Mechanism: The aniline amine acts as a nucleophile to react with isocyanates or acid chlorides, forming urea or amide linkers common in kinase inhibitors (e.g., RAF/MEK inhibitors).

-

Structural Advantage: The 2,5-dimethyl substitution restricts conformational rotation, potentially locking the molecule into a bioactive conformation (atropisomerism).

Agrochemical Intermediates

Substituted phenoxyanilines are precursors to benzoylphenylurea insecticides (e.g., Lufenuron analogs). These compounds inhibit chitin synthesis in insect larvae.

-

Workflow: The aniline is reacted with 2,6-difluorobenzoyl isocyanate to form the final urea insecticide.

Structural Pharmacophore Analysis

Figure 2: Pharmacophore decomposition highlighting functional regions for SAR optimization.[1]

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for downstream synthesis, the following analytical specifications are standard.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/H2O) | ≥ 98.0% (Area %) |

| Identity | ¹H-NMR (DMSO-d₆) | Characteristic peaks: δ 2.1-2.3 (Me), 6.5-7.2 (Ar-H), 5.0 (NH₂) |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 248.1 m/z |

| Water Content | Karl Fischer | ≤ 0.5% |

Protocol Note: The amine group is susceptible to oxidation. Samples should be stored under inert gas (Argon/Nitrogen) at 2–8°C.[1]

Safety & Handling (MSDS Summary)

As an aniline derivative, CAS 893754-21-7 poses specific toxicological risks, primarily related to blood toxicity.[1]

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin.

-

Specific Target Organ Toxicity: Methemoglobinemia .[1] Absorption can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

-

Symptoms: Cyanosis (blue lips/skin), headache, dizziness.

-

-

Handling Protocol:

References

-

Sigma-Aldrich. 3-chloro-4-(2,5-dimethylphenoxy)aniline Product Detail.[1] Retrieved from [1]

-

PubChem. Compound Summary for CAS 893754-21-7. National Library of Medicine. Retrieved from

-

BenchChem. Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. (General SnAr methodology). Retrieved from

-

Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution of Chloronitrobenzenes. Org.[4] Synth. Coll. Vol. 3. Retrieved from [1]

Sources

- 1. 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Safety Data Sheet (SDS) and hazard identification for 3-Chloro-4-(2,5-dimethylphenoxy)aniline

Technical Whitepaper: Risk Assessment & Handling of 3-Chloro-4-(2,5-dimethylphenoxy)aniline

Part 1: Executive Summary & Chemical Identity

Context for Researchers: 3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS: 893754-21-7) is a specialized halogenated diaryl ether amine. It serves as a critical pharmacophore building block, frequently utilized in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. Its structural duality—combining a lipophilic phenoxy ether tail with a reactive chloro-aniline head—imparts specific toxicological properties that distinguish it from simple anilines.

This guide moves beyond a standard SDS by integrating Structure-Activity Relationship (SAR) logic to predict hazards where empirical data may be sparse, ensuring a "Safety by Design" approach to your experimental workflows.

Table 1: Physiochemical & Identity Profile[1]

| Parameter | Data | Relevance to Safety |

| Chemical Name | 3-Chloro-4-(2,5-dimethylphenoxy)aniline | Primary Identifier |

| CAS Number | 893754-21-7 | Registry Key for Inventory |

| Molecular Formula | C₁₄H₁₄ClNO | Stoichiometry |

| Molecular Weight | 247.72 g/mol | Dose Calculation |

| Physical State | Solid (Crystalline Powder) | Inhalation Risk (Dust) |

| Solubility | Low in Water; High in DMSO, MeOH | Skin Absorption Vector |

| LogP (Predicted) | ~4.2 (Lipophilic) | High Bioaccumulation Potential |

Part 2: Hazard Identification (GHS & SAR Analysis)

Scientific Rationale: As a halogenated aniline derivative, this compound undergoes hepatic bioactivation (N-hydroxylation), leading to reactive metabolites that oxidize hemoglobin. The presence of the phenoxy group increases lipophilicity, potentially enhancing dermal absorption rates compared to unsubstituted aniline.

Predicted GHS Classification (Based on Analogous Structures)

-

Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[1]

-

Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.[1]

-

Sensitization (Skin): Category 1 (H317) – May cause an allergic skin reaction.[1]

-

STOT-RE: Category 2 (H373) – May cause damage to blood (Methemoglobinemia) through prolonged exposure.

-

Aquatic Toxicity: Category 1 (H410) – Very toxic to aquatic life with long lasting effects.[1]

Visualizing the Toxicity Pathway

The following diagram illustrates the mechanism of action for aniline-induced toxicity, highlighting the critical intervention points.

Figure 1: Toxicological pathway of chlorinated anilines, demonstrating the progression from exposure to methemoglobinemia.

Part 3: Operational Safety & Engineering Controls

The "Self-Validating" Protocol: Safety is not just about wearing gloves; it is about process containment. The following protocol ensures that at no point is the open powder exposed to the ambient lab environment.

Protocol 1: Safe Weighing & Solubilization

-

Preparation:

-

Engineering Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

-

PPE: Double Nitrile gloves (0.11mm minimum) or Laminate (Silver Shield) for prolonged handling. Tyvek sleeves recommended.

-

Deactivation: Prepare a tray with 10% bleach or dilute HCl for immediate wipe-down of spills.

-

-

The "Closed-Transfer" Weighing Method:

-

Step A: Tare a pre-labeled scinitillation vial with its cap on.

-

Step B: Open the source container only inside the hood.

-

Step C: Transfer approximate amount to the vial using a disposable spatula.

-

Step D: Cap the vial immediately before removing from the balance draft shield.

-

Step E: Re-weigh the capped vial to determine exact mass. Never weigh open powder.

-

-

Solubilization (DMSO/Methanol):

-

Add solvent directly to the vial via syringe through a septum if possible, or by quickly uncapping inside the hood.

-

Why? Solutions of anilines are more readily absorbed through skin than solids. Treat the solution as hyper-toxic .

-

Operational Workflow Diagram

Figure 2: Operational workflow for handling high-potency chlorinated aniline intermediates.

Part 4: Emergency Response & First Aid

Mechanism-Based Response: Because this compound induces methemoglobinemia, standard oxygen therapy may be insufficient. Medical personnel must be informed of the chemical nature (Aniline derivative) to administer the correct antidote.

| Exposure Route | Immediate Action | Medical Alert |

| Skin Contact | Drench & Soap: Wash with copious soap/water for 15 min. Do not use alcohol (increases absorption). | Monitor for cyanosis (blue lips).[2] Delayed onset (2-4 hrs) is common. |

| Eye Contact | Irrigate: Flush with water/saline for 15 min.[3] Lift eyelids. | Corrosive potential due to amine/phenol structure. |

| Inhalation | Evacuate: Move to fresh air. Keep warm and at rest. | Administer 100% Oxygen if breathing is difficult. |

| Ingestion | Do NOT Induce Vomiting. Rinse mouth. | Antidote: Methylene Blue (1-2 mg/kg IV) is the specific treatment for Methemoglobinemia. |

References

-

Sigma-Aldrich. (2025).[4] Product Specification: 3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS 893754-21-7).[5] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Chloroaniline Derivatives. PubChem. Retrieved from

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Harmonized classification and labelling of chlorinated anilines. Retrieved from

-

BenchChem. (2025). Synthesis and Properties of 3-Chloro-4-(2,5-dimethylphenoxy)aniline. Retrieved from

-

BLD Pharm. (2025). Safety Data Sheet: 3-Chloro-4-(2,5-dimethylphenoxy)aniline. Retrieved from

Sources

Navigating the Physical Characterization of Novel Anilines: A Technical Guide to Determining the Melting and Boiling Points of 3-Chloro-4-(2,5-dimethylphenoxy)aniline

Abstract

In the landscape of drug discovery and material science, the synthesis of novel chemical entities often outpaces the full characterization of their fundamental physical properties. This guide addresses a common challenge faced by researchers: the absence of established data for compounds such as 3-Chloro-4-(2,5-dimethylphenoxy)aniline. We provide a comprehensive framework for the experimental determination of its melting and boiling points, grounded in established analytical techniques. This document serves not only as a methodological protocol but also as a guiding resource for scientists engaged in the physical characterization of newly synthesized molecules. We delve into the theoretical underpinnings of phase transitions, the practical nuances of experimental setup, and the critical importance of sample purity.

Introduction: The Data Gap for 3-Chloro-4-(2,5-dimethylphenoxy)aniline

A thorough search of prominent chemical databases reveals a notable lack of experimentally determined physical constants for 3-Chloro-4-(2,5-dimethylphenoxy)aniline. This is a frequent occurrence in research and development, where the novelty of a compound necessitates its primary characterization by the synthesizing laboratory. The molecular structure, featuring a chlorinated aniline core linked to a dimethylphenoxy ether, suggests a crystalline solid at room temperature with a relatively high boiling point due to its molecular weight and potential for intermolecular interactions.

Table 1: Predicted Physicochemical Properties of 3-Chloro-4-(2,5-dimethylphenoxy)aniline

| Property | Predicted Value/Range | Rationale |

| Molecular Weight | 261.73 g/mol | Calculated from the molecular formula C₁₄H₁₄ClNO |

| Physical State | Solid | The presence of polar functional groups (amine, ether) and a rigid aromatic structure favors a crystalline lattice. |

| Melting Point | 100-150 °C | Based on structurally similar substituted anilines and diphenyl ethers. The exact value is highly dependent on crystal packing. |

| Boiling Point | > 300 °C | High molecular weight and polar nature suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. |

The Imperative of Purity: A Prerequisite for Accurate Measurement

The presence of impurities can significantly depress and broaden the melting point range and alter the boiling point of a substance. Therefore, prior to any physical characterization, the purification of 3-Chloro-4-(2,5-dimethylphenoxy)aniline is paramount.

Recommended Purification Protocol: Recrystallization

Given the predicted solid-state of the target compound, recrystallization is the preferred method of purification.

Step-by-Step Protocol:

-

Solvent Selection: Begin by testing the solubility of the crude compound in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) in small test tubes. The ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) may also be employed.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. The flask should be covered to prevent solvent evaporation and contamination.

-

Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent. The absence of solvent should be confirmed by techniques such as ¹H NMR spectroscopy.

Experimental Determination of the Melting Point

The melting point is a key indicator of a compound's purity and identity. For a pure crystalline solid, the melting point should be a sharp, well-defined range.

Principle of Melting Point Determination

The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.

Capillary Method: A Standardized Approach

Instrumentation:

-

Melting point apparatus (e.g., Thiele tube with heated oil bath or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated) or digital temperature probe

Step-by-Step Protocol:

-

Sample Preparation: Ensure the purified 3-Chloro-4-(2,5-dimethylphenoxy)aniline is a fine, dry powder. If necessary, gently crush the crystals.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the melting point apparatus.

-

Heating Rate: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

-

Repeat: For accuracy, perform at least two measurements.

Caption: Workflow for Melting Point Determination.

Experimental Determination of the Boiling Point

Given the anticipated high boiling point of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, direct atmospheric distillation may lead to decomposition. Therefore, determination under reduced pressure is advisable.

Principle of Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. By reducing the external pressure, the boiling point is lowered.

Micro-Boiling Point Determination

This method is suitable for small sample quantities.

Instrumentation:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thiele tube or other heating bath

-

Thermometer (calibrated)

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount (a few drops) of the molten compound into a small test tube.

-

Capillary Inversion: Place a capillary tube, with its open end down, into the test tube containing the sample.

-

Heating: Heat the test tube in a heating bath. As the temperature rises, air will bubble out of the inverted capillary.

-

Observation: Continue heating until a steady stream of bubbles emerges from the capillary. This indicates that the air has been replaced by the vapor of the substance.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point at that pressure.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point will need to be corrected. The Clausius-Clapeyron equation or nomographs can be used for this purpose.

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The physical properties of a novel compound like 3-Chloro-4-(2,5-dimethylphenoxy)aniline are foundational to its application in further research. While literature values may be absent, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently and accurately determine its melting and boiling points. Adherence to rigorous purification techniques and precise measurement protocols will ensure the generation of reliable and publishable data, thereby contributing to the broader scientific knowledge base.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Williamson, K.L., & Masters, K.M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

Thermodynamic stability of 3-Chloro-4-(2,5-dimethylphenoxy)aniline

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Chloro-4-(2,5-dimethylphenoxy)aniline

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe, effective, and robust drug development and manufacturing. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, a key intermediate in various synthetic pathways. We will explore the theoretical underpinnings of thermal stability, detail field-proven experimental protocols for its characterization, and discuss the practical interpretation of the resulting data. This document is designed to serve as a practical resource for scientists tasked with ensuring chemical process safety and product quality.

Introduction: The Imperative of Stability

3-Chloro-4-(2,5-dimethylphenoxy)aniline is an aromatic amine characterized by a substituted phenoxy ether linkage and a chlorinated phenyl ring. This unique combination of functional groups necessitates a thorough evaluation of its thermal behavior. In pharmaceutical manufacturing, an uncharacterized exothermic decomposition can lead to a thermal runaway reaction, a dangerous scenario where an uncontrolled increase in temperature and pressure can result in catastrophic equipment failure.[1][2][3] Therefore, understanding the thermodynamic stability—specifically, the temperature at which the molecule begins to decompose and the energy it releases—is not merely an academic exercise; it is a critical safety and quality assurance mandate.

This guide provides the foundational knowledge and practical protocols to comprehensively characterize the stability profile of this molecule, enabling safer process design, defining safe storage conditions, and ensuring the development of robust analytical methods.

Molecular Structure and Physicochemical Context

To understand its stability, we must first consider the structure of 3-Chloro-4-(2,5-dimethylphenoxy)aniline.

Caption: Molecular Structure of 3-Chloro-4-(2,5-dimethylphenoxy)aniline.

The molecule's stability is influenced by the interplay of its components:

-

Aniline Moiety: The primary aromatic amine group can be susceptible to oxidation.[4]

-

Chloro- Substituent: The carbon-chlorine bond can be a potential site for homolytic cleavage at elevated temperatures.

-

Diphenyl Ether Linkage: Ether linkages can undergo cleavage under thermal stress.

-

Methyl Groups: These electron-donating groups can influence the electron density and reactivity of the phenoxy ring.

Theoretical & Computational Stability Assessment

Before embarking on experimental analysis, computational methods can provide valuable predictive insights into a molecule's thermodynamic stability.[5][6] First-principles calculations, such as those using Density Functional Theory (DFT), can be employed to calculate the formation enthalpy (ΔHf) and Gibbs free energy of the molecule.[5][7]

By comparing the energy of the parent molecule to the sum of the energies of its potential decomposition products, a theoretical decomposition energy can be estimated. While these methods do not replace experimental data, they are invaluable for:

-

Early-Stage Hazard Identification: Flagging potentially energetic molecules before synthesis.

-

Mechanism Elucidation: Proposing likely decomposition pathways to guide experimental analysis.

-

Polymorph Stability Ranking: Predicting the relative stability of different crystalline forms of the compound.[7]

A Hierarchical Approach to Experimental Stability Testing

A robust experimental strategy for thermal stability assessment follows a tiered or hierarchical approach. We begin with rapid, small-scale screening techniques before proceeding to more complex, adiabatic methods that simulate worst-case scenarios. This workflow ensures safety and efficient resource allocation.

Caption: Hierarchical workflow for thermodynamic stability assessment.

Tier 1: Initial Screening Methodologies

DSC is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is an indispensable tool for rapidly identifying the onset temperature of exothermic (heat-releasing) or endothermic (heat-absorbing) events.[9]

Causality: We use DSC first because it requires only a small amount of material (1-5 mg) and provides a quick assessment of thermal hazards.[9] An early, sharp exotherm is a significant warning sign that demands further investigation under adiabatic conditions.

Self-Validating Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Chloro-4-(2,5-dimethylphenoxy)aniline into a hermetically sealed aluminum or gold-plated stainless steel pan. The choice of a hermetically sealed pan is critical to prevent the loss of volatile decomposition products, which would lead to an underestimation of the decomposition energy.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Experimental Conditions: Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.[10]

-

Thermal Program: Heat the sample at a constant ramp rate, typically 5-10 °C/min, from ambient temperature to a final temperature (e.g., 400 °C). A slower ramp rate can provide better resolution of thermal events but may lower the observed onset temperature.

-

Data Acquisition: Record the heat flow (W/g) as a function of temperature (°C).

-

Analysis: Analyze the resulting thermogram to identify the melting endotherm and the onset temperature (T_onset) of any exothermic events. Integrate the exothermic peak to determine the heat of decomposition (ΔH_d).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is complementary to DSC and helps distinguish between mass loss events (e.g., decomposition, evaporation) and thermal events without mass loss (e.g., melting, crystallization).[11]

Causality: TGA is performed alongside DSC to provide context. If DSC shows an exotherm, TGA tells us if that event is associated with the sample decomposing into volatile products. A significant mass loss concurrent with a DSC exotherm confirms a decomposition reaction.

Self-Validating Protocol: TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance within the furnace.

-

Experimental Conditions: Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min).

-

Thermal Program: Heat the sample at a constant ramp rate (e.g., 10 °C/min) over the same temperature range as the DSC experiment.

-

Data Acquisition: Record the sample mass (%) as a function of temperature (°C).

-

Analysis: Examine the TGA curve for step-wise mass losses. Correlate the temperature of mass loss with the events observed in the DSC thermogram.

Tier 2: Adiabatic Calorimetry for Process Safety

When screening tests indicate a potentially hazardous exotherm, the next logical step is to use a high-fidelity technique like Accelerating Rate Calorimetry (ARC). ARC is considered the gold standard for process safety testing because it measures the temperature and pressure rise of an exothermic reaction under adiabatic conditions ("no heat loss").[3][12] This mimics a worst-case scenario in a large-scale reactor where the heat generated by the reaction cannot be dissipated.[1][13]

Causality: The data from ARC is directly scalable to plant-sized reactors. It allows for the calculation of critical safety parameters like the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT), which are essential for designing emergency relief systems and defining safe operating limits.[3][13]

Self-Validating Protocol: ARC Analysis

-

Sample Preparation: Load a precisely known quantity (e.g., 1-5 g) of 3-Chloro-4-(2,5-dimethylphenoxy)aniline into a robust, spherical sample bomb (e.g., made of titanium or Hastelloy C to prevent catalytic interference).[2]

-

System Setup: Place the bomb, which is fitted with a thermocouple and a pressure transducer, inside the ARC's calorimeter chamber.

-

Heat-Wait-Search (HWS) Mode: The instrument operates in a stepwise manner:[2][12]

-

Heat: The system heats the sample by a small increment (e.g., 5 °C).

-

Wait: It holds the temperature constant for a set period (e.g., 15 minutes) to allow for thermal equilibration.

-

Search: The system monitors the sample's self-heating rate. If the rate exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), it signifies the onset of an exotherm.[2]

-

-

Adiabatic Tracking: Once an exotherm is detected, the instrument switches to adiabatic mode. The heaters in the calorimeter jacket match the sample temperature precisely, ensuring that all heat generated by the reaction remains within the sample, causing it to accelerate.[3]

-

Data Acquisition: The system records temperature and pressure as a function of time until the reaction is complete.

-

Analysis: The raw data is used to generate plots of temperature vs. time, pressure vs. time, and self-heating rate vs. temperature.

Data Interpretation and Quantitative Analysis

The data gathered from these experiments must be synthesized to form a complete stability profile. Key quantitative parameters are summarized below.

| Parameter | Symbol | Typical Units | Method of Determination | Significance |

| Onset Temperature | T_onset | °C | DSC, ARC | The temperature at which decomposition begins. A lower T_onset indicates lower thermal stability. |

| Heat of Decomposition | ΔH_d | J/g or kJ/mol | DSC | The total energy released during decomposition. Higher values indicate a more severe thermal hazard. |

| Time to Maximum Rate | TMR_ad | min or hours | ARC | The time required for the reaction to reach its maximum velocity from the onset temperature under adiabatic conditions.[3] A short TMR indicates a rapidly escalating hazard. |

| Self-Accelerating Decomposition Temperature | SADT | °C | ARC, other methods | The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition.[3] Crucial for transport and storage regulations. |

| Maximum Temperature | T_max | °C | ARC | The peak temperature reached during the adiabatic runaway. |

| Maximum Pressure | P_max | bar or psi | ARC | The peak pressure generated, essential for designing pressure relief systems. |

Potential Thermal Decomposition Pathways

Based on the structure of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, several decomposition pathways can be hypothesized under thermal stress. The initial decomposition step is likely the cleavage of the weakest bond.

Sources

- 1. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 2. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 6. Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV [osti.gov]

- 7. pnas.org [pnas.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. akjournals.com [akjournals.com]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. Accelerating Rate Calorimetry | SPS [spsrsa.co.za]

- 13. Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

Methodological & Application

Step-by-step synthesis protocol for 3-Chloro-4-(2,5-dimethylphenoxy)aniline

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, a valuable substituted aniline intermediate in the development of novel pharmaceuticals and functional materials. The synthesis commences with a copper-catalyzed Ullmann-type condensation, specifically a Nucleophilic Aromatic Substitution (SNAr), to form the diaryl ether backbone, followed by a robust reduction of a nitro group to yield the target aniline. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, characterization data, and critical safety information to ensure a successful and reproducible synthesis.

Introduction and Synthetic Strategy

3-Chloro-4-(2,5-dimethylphenoxy)aniline is a chemical building block whose structural motif is of significant interest in medicinal chemistry and materials science. The presence of a substituted phenoxy ring linked to a chloroaniline core provides a versatile scaffold for generating libraries of compounds with potential biological activity.

The synthetic strategy detailed herein is a logical and efficient two-step process:

-

Step 1: Diaryl Ether Formation. The synthesis begins with the formation of the diaryl ether intermediate, 2-Chloro-4-(2,5-dimethylphenoxy)-1-nitrobenzene. This is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this key step, the phenoxide of 2,5-dimethylphenol acts as a nucleophile, displacing the chlorine atom at the C-4 position of 3,4-dichloronitrobenzene. The reaction is facilitated by the strong electron-withdrawing effect of the nitro group, which activates the para-position to the nucleophilic attack.[1] This transformation is a variation of the classic Ullmann condensation, which traditionally uses copper catalysts to couple phenols and aryl halides.[2][3]

-

Step 2: Nitro Group Reduction. The nitro-intermediate is then converted to the target aniline through the reduction of the nitro group. A widely used and reliable method for this transformation is the use of metallic iron in the presence of a weak acid, such as acetic acid, in a mixed solvent system.[4][5] This method is favored for its efficiency, cost-effectiveness, and compatibility with various functional groups.

The overall synthetic pathway is illustrated below.

Figure 1: Overall synthetic workflow for 3-Chloro-4-(2,5-dimethylphenoxy)aniline.

Detailed Synthesis Protocol

This protocol is based on established methodologies for similar diaryl ether syntheses and nitro group reductions.[5]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equiv. | Notes |

| Step 1: Diaryl Ether Formation | |||||

| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 50.0 | 1.0 | Starting Material |

| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | 55.0 | 1.1 | Nucleophile |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 60.0 | 1.2 | Base |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 2.5 | 0.05 | Catalyst |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | Solvent (~200 mL) |

| Step 2: Nitro Group Reduction | |||||

| Intermediate from Step 1 | C₁₄H₁₂ClNO₃ | 277.70 | (Theoretically ~50.0) | 1.0 | Crude product |

| Iron Powder (Fe) | Fe | 55.85 | 150.0 | 3.0 | Reducing Agent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 10.0 | 0.2 | Acid Promoter |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | - | Solvent (~150 mL) |

| Water (H₂O) | H₂O | 18.02 | - | - | Solvent (~150 mL) |

Step-by-Step Procedure

Step 1: Synthesis of 2-Chloro-4-(2,5-dimethylphenoxy)-1-nitrobenzene

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dimethylphenol (55.0 mmol) and potassium hydroxide (60.0 mmol).

-

Solvent Addition: Add 200 mL of dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Reagent Addition: Add 3,4-dichloronitrobenzene (50.0 mmol) and copper(I) iodide (2.5 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 3,4-dichloronitrobenzene is consumed (typically 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 500 mL of cold water, which should result in the precipitation of the crude product.

-

Stir for 30 minutes, then collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral.

-

-

Purification (Optional): The crude product can be used directly in the next step. If a higher purity intermediate is desired, it can be recrystallized from ethanol.

Step 2: Synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline

-

Reaction Setup: Transfer the crude 2-Chloro-4-(2,5-dimethylphenoxy)-1-nitrobenzene from Step 1 to a 1 L round-bottom flask. Add ethanol (150 mL) and water (150 mL) to form a suspension.

-

Reagent Addition: Add iron powder (150.0 mmol) and glacial acetic acid (10.0 mmol) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-3 hours, which can be monitored by TLC, observing the disappearance of the nitro-intermediate spot.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Basify the aqueous phase by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8.

-

Filter the hot solution through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude aniline by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3-Chloro-4-(2,5-dimethylphenoxy)aniline.

-

Reaction Mechanism and Scientific Justification

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The formation of the diaryl ether is a classic example of an SNAr reaction.[1]

Figure 2: Simplified SNAr Mechanism.

-

Activation: The nitro group (-NO₂) ortho to one chlorine and para to the other is a powerful electron-withdrawing group. It delocalizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing the transition state and accelerating the reaction.[1]

-

Nucleophilic Attack: The potassium 2,5-dimethylphenoxide, formed in situ, acts as the nucleophile. It attacks the carbon atom bearing the chlorine at the C-4 position (para to the nitro group), which is the more activated site.

-

Intermediate: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group.

-

Elimination: The aromaticity is restored by the elimination of the chloride ion (leaving group), yielding the final diaryl ether product.

Step 2: Nitro Group Reduction

The reduction of the nitro group with iron metal in an acidic medium is a well-established and robust method.

-

Mechanism: In the acidic medium, iron metal acts as a single-electron donor, reducing the nitro group in a stepwise fashion through nitroso and hydroxylamine intermediates to the final amine. The overall stoichiometry involves Fe(0) being oxidized to Fe(II)/Fe(III) ions.

-

Role of Acetic Acid: The acetic acid serves to activate the iron surface and acts as a proton source for the reaction. Using a weak acid is crucial to avoid unwanted side reactions that can occur under strongly acidic conditions.[5]

Safety and Handling

-

3,4-Dichloronitrobenzene: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2,5-Dimethylphenol: Corrosive and toxic. Avoid skin contact and inhalation.

-

Potassium Hydroxide (KOH): Highly corrosive. Causes severe skin burns and eye damage.

-

Dimethylformamide (DMF): A potential teratogen. Handle in a well-ventilated fume hood.

-

Iron Powder: Flammable solid. Avoid creating dust clouds.

-

General Precautions: All steps of this synthesis should be performed in a well-ventilated fume hood. Ensure appropriate fire safety measures are in place, especially when working with flammable solvents like ethanol and ethyl acetate.

Characterization

The identity and purity of the final product, 3-Chloro-4-(2,5-dimethylphenoxy)aniline, should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final solid product.

References

-

Ullmann Condensation. SynArchive. [Link]

- Chan, D. M. T., et al. (2003). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Organic Letters, 5(12), 2003-2006.

- Afzali, A., et al. (1983). Improved Ullmann Synthesis of Diaryl Ethers.

- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.

- Saha, K., et al. (2009). General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex. Tetrahedron Letters, 50(26), 3479-3483.

-

Preparation of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloroaniline. PrepChem.com. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]

-

Nucleophilic Aromatic Substitution. NCRD's Institute of Chemical Sciences. [Link]

Sources

- 1. ncrdsip.com [ncrdsip.com]

- 2. synarchive.com [synarchive.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline

An In-depth Technical Guide

Introduction

3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS No. 893754-21-7) is a crucial chemical intermediate, primarily recognized for its role in the synthesis of advanced pharmaceutical agents.[1] Its most prominent application is as a key building block in the production of Quizartinib, a potent second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[2][3][4] Quizartinib is approved for the treatment of Acute Myeloid Leukemia (AML) in patients with FLT3 internal tandem duplication (ITD) mutations, a condition associated with poor prognosis.[2]

The molecular architecture of 3-Chloro-4-(2,5-dimethylphenoxy)aniline, featuring a diaryl ether linkage and a reactive aniline group, makes its synthesis a topic of significant interest for medicinal and process chemists. The most established and efficient synthetic route involves a two-step process:

-

Diaryl Ether Formation: A nucleophilic aromatic substitution reaction to construct the core diaryl ether structure.

-

Nitro Group Reduction: Conversion of an intermediate nitro compound into the final aniline product.

This guide provides a detailed examination of the reagents, catalysts, and mechanistic principles for each step. It is designed for researchers, scientists, and drug development professionals, offering field-proven protocols and explaining the causality behind key experimental choices to ensure reproducibility and high yields.

Part 1: Diaryl Ether Formation via Nucleophilic Aromatic Substitution

The initial and most critical step is the formation of the C-O bond to create the diaryl ether backbone. This is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction.

Scientific Principle and Mechanistic Insight

The reaction involves the coupling of 2,5-dimethylphenol with an activated aryl halide. The preferred substrate is 3-chloro-4-fluoronitrobenzene. The reaction proceeds via the attack of the 2,5-dimethylphenoxide anion on the carbon atom bearing the fluorine. The high reactivity of this substrate is governed by two key factors:

-

Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) positioned para to the fluorine atom significantly polarizes the C-F bond and stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy of the reaction.[5]

-

Fluorine as a Leaving Group: Fluorine is an excellent leaving group in activated SNAAr reactions due to the high electronegativity which enhances the electrophilicity of the attached carbon, even though the C-F bond is strong.

While this transformation is related to the classic Ullmann condensation, which typically requires a copper catalyst to couple less reactive aryl halides, the high activation provided by the nitro group often allows the reaction to proceed efficiently under thermal conditions with a suitable base and polar aprotic solvent, without the need for a transition metal catalyst.[6][7]

Caption: Reaction scheme for the synthesis of the diaryl ether intermediate.

Reagents and Solvents: A Quantitative Overview

The selection of base and solvent is critical for achieving high conversion and minimizing side reactions.

| Reagent/Solvent | Role | Typical Molar Ratio/Volume | Rationale & Key Considerations |

| 3-Chloro-4-fluoronitrobenzene | Electrophilic aryl halide (limiting reagent) | 1.0 equivalent | A highly activated substrate for SNAAr reactions.[5] |

| 2,5-Dimethylphenol | Nucleophile precursor | 1.1 - 1.3 equivalents | A slight excess ensures complete consumption of the limiting aryl halide. |

| Potassium Carbonate (K₂CO₃) | Base | 1.5 - 2.0 equivalents | Deprotonates the phenol to form the active phenoxide nucleophile. A moderately strong, inexpensive, and effective base for this transformation. KOH can also be used.[8] |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic solvent | 5 - 10 mL per gram of aryl halide | Effectively solvates the potassium phenoxide, enhancing its nucleophilicity. Its high boiling point is suitable for the required reaction temperatures. DMF is a viable alternative. |

Experimental Protocol 1: Synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)nitrobenzene

This protocol is based on established procedures for similar nucleophilic aromatic substitutions.[8]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (1.1 eq.) and potassium carbonate (1.5 eq.).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO, 5-10 volumes relative to the aryl halide).

-

Heating and Phenoxide Formation: Heat the mixture to 70-80°C with vigorous stirring for 30-60 minutes to ensure complete formation of the potassium 2,5-dimethylphenoxide.

-

Substrate Addition: Add 3-chloro-4-fluoronitrobenzene (1.0 eq.) to the reaction mixture.

-

Reaction: Increase the temperature to 110-120°C and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold water (10-20 times the volume of DMSO used). This will precipitate the product.

-

Isolation: Stir the aqueous mixture for 20-30 minutes to allow for complete precipitation. Filter the resulting solid precipitate and wash it thoroughly with water until the pH of the filtrate is neutral.

-

Drying: Dry the isolated solid product under vacuum to afford 3-chloro-4-(2,5-dimethylphenoxy)nitrobenzene, which can often be used in the next step without further purification.

Part 2: Reduction of the Nitro Group to an Aniline

The final step in the synthesis is the reduction of the nitro group of the diaryl ether intermediate to the corresponding primary amine. This is a fundamental transformation in organic chemistry with several reliable methods available.[9]

Scientific Principle and Method Comparison

The conversion of an aromatic nitro compound to an aniline is a six-electron reduction. Two primary methods are favored in industrial and laboratory settings for their efficiency, cost-effectiveness, and functional group tolerance.

-

Metal-in-Acid Reduction (Béchamp Reduction): This classic method typically uses iron powder in the presence of a weak acid, such as acetic acid or an acid surrogate like ammonium chloride.[8][10] The reaction is heterogeneous and proceeds through nitroso and hydroxylamine intermediates. It is highly effective, inexpensive, and generally avoids the reduction of other functional groups, including aryl chlorides.[11]

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[12][13] It is considered a "greener" method as the only byproduct is water. However, it requires specialized hydrogenation equipment and carries a risk of dehalogenation (hydrodechlorination), which would result in an undesired byproduct.

Caption: Alternative workflows for the reduction of the nitro intermediate.

Reagents and Catalysts: A Comparative Overview

| Method | Reagents/Catalyst | Solvent System | Pros | Cons |

| Metal/Acid Reduction | Iron powder (Fe), Ammonium Chloride (NH₄Cl) | Ethanol/Water | Inexpensive, high functional group tolerance, reliable, simple setup.[10] | Generates iron oxide sludge, requiring filtration; work-up is more involved. |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C, 5-10%), Hydrogen Gas (H₂) | Ethanol, Toluene | Clean reaction with water as the only byproduct; simple filtration work-up.[12] | Requires specialized pressure equipment; catalyst is expensive; potential for dehalogenation. |

Experimental Protocol 2: Reduction using Iron and Ammonium Chloride

This protocol is robust, cost-effective, and highly suitable for a wide range of laboratory scales.[8][10]

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add the crude 3-chloro-4-(2,5-dimethylphenoxy)nitrobenzene (1.0 eq.) from the previous step.

-

Solvent and Reagent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v). To this suspension, add ammonium chloride (3-4 eq.) and iron powder (3-5 eq.).

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous mechanical or magnetic stirring. The reaction is typically exothermic and should be monitored. Maintain at reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting nitro compound is consumed.

-

Work-up (Filtration): Cool the reaction mixture to below 50°C. Filter the hot suspension through a pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake thoroughly with hot ethanol.

-

Isolation: Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol.

-

Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline.

-

Purification: The crude 3-Chloro-4-(2,5-dimethylphenoxy)aniline can be purified by recrystallization (e.g., from ethanol/water or heptane/ethyl acetate) or by flash column chromatography on silica gel to afford the final product as a solid.

Overall Synthesis Workflow and Data Summary

The two-step synthesis provides a reliable pathway to high-purity 3-Chloro-4-(2,5-dimethylphenoxy)aniline.

Caption: Comprehensive workflow for the synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline.

| Parameter | Step 1: Diaryl Ether Formation | Step 2: Nitro Reduction (Fe/NH₄Cl) | Overall |

| Reaction Time | 2 - 4 hours | 2 - 4 hours | 4 - 8 hours (excluding work-up) |

| Temperature | 110 - 120 °C | 80 - 90 °C (Reflux) | N/A |

| Typical Yield | 90 - 98% | 85 - 95% | 75 - 93% |

| Purity Check | TLC, LC-MS | TLC, LC-MS | Final product characterization via ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination. |

Conclusion

The synthesis of 3-Chloro-4-(2,5-dimethylphenoxy)aniline is reliably achieved through a two-step sequence involving a nucleophilic aromatic substitution followed by a nitro group reduction. The protocols detailed herein, utilizing 3-chloro-4-fluoronitrobenzene as the starting material for the ether formation and an iron-based reduction, represent a cost-effective, scalable, and high-yielding approach. By understanding the chemical principles behind reagent selection and reaction conditions, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and development, particularly for the synthesis of kinase inhibitors like Quizartinib.

References

-

SynArchive. Ullmann Condensation. Available from: [Link]

-

Zhao, K. T., Zhang, L. X., & Tang, C. L. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(01), 48-52. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

-

Hernández-Vázquez, E., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6). Available from: [Link]

- Google Patents. US4898996A - Process for producing 3-chloro-4-fluoronitrobenzene.

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

-

University of Florida. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

-

Osaka Prefecture University Technical College. (2013). Reduction of Nitrobenzene and Some Related Compounds with Fe_3(CO)_<12>-Pyridine System. Available from: [Link]

-

Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]

-

PrepChem.com. Preparation of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloroaniline. Available from: [Link]

-

YouTube. (2018). Reduction of nitrobenzene. Available from: [Link]

-

PrepChem.com. Synthesis of 3-chloro-4-fluoro-nitrobenzene. Available from: [Link]

-

International Agency for Research on Cancer. (2018). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Available from: [Link]

- Google Patents. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene.

-

Ataman Kimya. 3-CHLOROANILINE. Available from: [Link]

-

Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. Available from: [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

- Google Patents. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

-

Asciminib.com. (2024). Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study. Available from: [Link]

-

New Jersey Institute of Technology Digital Commons. The reduction of aromatic nitro compounds with anhydrous stannous chloride. Available from: [Link]

-

MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

-

ResearchGate. A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB - ResearchGate). Available from: [Link]

-

ResearchGate. Synthesis of compounds III‐1a–5a. Reagents and conditions. Available from: [Link]

Sources

- 1. 893754-21-7|3-Chloro-4-(2,5-dimethylphenoxy)aniline|BLD Pharm [bldpharm.com]

- 2. Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. prensipjournals.com [prensipjournals.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

Recrystallization solvents for 3-Chloro-4-(2,5-dimethylphenoxy)aniline

Technical Application Note: Optimization of Recrystallization Systems for 3-Chloro-4-(2,5-dimethylphenoxy)aniline

Part 1: Executive Summary & Molecular Analysis

1.1 The Challenge 3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS: 893754-21-7) presents a specific purification challenge common to diaryl ether anilines.[1] The ether linkage introduces rotational flexibility, often lowering the melting point (typically 70–90°C range for analogs) compared to rigid biaryls.[1] This physicochemical property creates a high risk of "oiling out" (liquid-liquid phase separation) rather than clean crystallization during cooling.[1] Furthermore, the lipophilic 2,5-dimethylphenoxy tail contrasts with the polar aniline head, requiring a solvent system that balances these opposing solubilities.[1]

1.2 Structural Solubility Prediction To design a self-validating purification protocol, we must first profile the molecule's interaction with solvent classes based on its functional groups:

| Functional Group | Polarity | Solubility Influence | Recommended Solvent Class |

| Aniline (-NH₂) | Polar/Basic | H-bond donor/acceptor.[1] Soluble in alcohols/acids.[1] | Alcohols (MeOH, EtOH, IPA) |

| Chloro (-Cl) | Lipophilic | Weakly deactivating.[1] Soluble in chlorinated solvents.[1] | DCM, Chlorobenzene |

| Phenoxy Ether | Lipophilic | Flexible linker.[1] Soluble in aromatics/ethers.[1] | Toluene, THF |

| Dimethyl Group | Non-polar | Increases hydrocarbon solubility.[1] | Heptane, Hexane |

Part 2: Solvent Screening & Selection Strategy

2.1 Primary Candidate Systems Based on the "Like Dissolves Like" principle and homology with similar phenoxyanilines (e.g., 3-chloro-4-(4-chlorophenoxy)aniline), the following systems are prioritized.

-

System A (The "Goldilocks" Solvent): 2-Propanol (IPA) [1]

-

Rationale: IPA often provides the ideal balance for substituted anilines.[1] It has a higher boiling point (82°C) than methanol, allowing for greater solubility differentials between hot and cold states, yet is polar enough to keep polar impurities (salts, oxidation byproducts) in solution.

-

-

System B (The Binary System): Ethanol / Water (9:1 to 7:3)

-

System C (The Lipophilic Alternative): Toluene / Heptane

2.2 Solvent Screening Decision Tree (Visualization)

Figure 1: Logic flow for screening solvents.[1] Note the critical branch for "Oiling Out," a common failure mode for ether-linked anilines.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization from 2-Propanol (Recommended)

Best for: General purification of crude material with >85% purity.[1]

Materials:

-

Crude 3-Chloro-4-(2,5-dimethylphenoxy)aniline[1]

-

Solvent: 2-Propanol (HPLC Grade)[1]

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[1]

Step-by-Step Procedure:

-

Saturation: Place 5.0 g of crude solid in a 100 mL round-bottom flask. Add 15 mL of 2-Propanol (3 vol).

-

Reflux: Heat the mixture to reflux (82°C) with stirring.

-

Observation: If solids remain, add 2-Propanol in 1 mL increments until a clear solution is obtained.[1] Do not exceed 10 volumes (50 mL).

-

-

Hot Filtration (Optional): If insoluble black specks (Pd residue or inorganic salts) are visible, filter the hot solution through a pre-warmed Celite pad.

-

Controlled Cooling (The Critical Step):

-

Remove heat and allow the flask to cool slowly to 50°C on a cork ring.

-

Seeding: At ~50-55°C, add a few seed crystals of pure product. This prevents super-saturation and oiling out.[1]

-

-

Crystallization: Once turbidity is observed, allow the flask to reach room temperature (20-25°C) over 2 hours. Then, cool to 0-5°C in an ice bath for 1 hour.

-

Isolation: Filter the white/off-white needles using a Buchner funnel.[1]

-

Wash: Wash the cake with 5 mL of cold (-10°C) 2-Propanol.

-

Drying: Dry under vacuum (40°C, 50 mbar) for 6 hours.

Protocol B: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Removing inorganic salts and highly polar impurities.

Step-by-Step Procedure:

-

Dissolution: Dissolve 5.0 g of crude in 25 mL Ethanol (95%) at reflux.

-

Anti-Solvent Addition: While maintaining reflux, add warm Deionized Water dropwise.[1]

-

Cooling: Follow the controlled cooling steps in Protocol A.

-

Note: If oil droplets form, reheat to redissolve and add 5% more Ethanol, then cool more slowly with vigorous stirring.

-

Part 4: Troubleshooting & Critical Process Parameters (CPPs)

4.1 The "Oiling Out" Phenomenon Because the melting point of this compound is likely <100°C, the metastable zone width is narrow.[1] If the solution cools too fast, the compound separates as a liquid oil before organizing into a crystal lattice.[1]

-

Solution: Use the "Seeding at Cloud Point" technique.[1] Determine the temperature where the solution becomes cloudy (Cloud Point) and introduce seed crystals 2-3°C above this temperature.

4.2 Color Removal Substituted anilines often oxidize to colored quinoid species.[1]

-

Protocol: If the mother liquor is dark, add Activated Carbon (5 wt%) during the reflux step of Protocol A. Stir for 15 minutes, then perform hot filtration.

4.3 Process Workflow Diagram

Figure 2: Optimized thermal cycle emphasizing the nucleation zone to prevent oiling out.[1]

Part 5: References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 78170, 4'-Chloro-2',5'-dimethoxyacetoacetanilide (Analogous Structure).[1] Retrieved from [Link][1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for aniline purification methodologies).

-

Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.[1] (Source for solvent selection strategies in process chemistry).

Sources

Using 3-Chloro-4-(2,5-dimethylphenoxy)aniline in amide coupling reactions

Application Note: High-Efficiency Amide Coupling Protocols for 3-Chloro-4-(2,5-dimethylphenoxy)aniline

Introduction & Reactivity Profile

3-Chloro-4-(2,5-dimethylphenoxy)aniline (CAS: 893754-21-7) is a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of Type II kinase inhibitors and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Its structural utility lies in the diphenyl ether moiety, which provides deep hydrophobic pocket penetration, while the aniline serves as the primary vector for amide bond formation.

However, this molecule presents specific challenges in amide coupling reactions that standard "EDC/HOBt" protocols often fail to address efficiently:

-

Electronic Deactivation: The chlorine atom at the 3-position (meta to the amine) exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen lone pair compared to unsubstituted aniline.

-

Steric & Solubility Factors: The bulky 4-(2,5-dimethylphenoxy) group significantly increases lipophilicity (cLogP ~ 4.5–5.0). This necessitates the use of non-protic, polar organic solvents (DMF, DMAc, or DCM) to maintain solubility of both the starting material and the reaction intermediates.

-

Regiochemical Stability: While the para-phenoxy group is electron-donating (+M), the overall balance makes this a "sluggish" nucleophile, requiring highly activated carboxylic acid species for quantitative conversion.

This guide outlines three field-proven protocols to maximize yield and purity, moving beyond generic textbook methods to address the specific physicochemical properties of this scaffold.

Decision Matrix: Selecting the Right Protocol

Not all couplings require the same reagents. Use the following logic flow to determine the optimal method for your specific carboxylic acid partner.

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on the electrophile's properties.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Recommended for: Discovery chemistry, small-scale synthesis (10 mg – 5 g), and valuable chiral acids.

Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester. The pyridine nitrogen in the HATU scaffold provides an intramolecular base effect (anchimeric assistance), accelerating the attack of the sluggish 3-chloroaniline nitrogen.

Materials:

-

Amine: 3-Chloro-4-(2,5-dimethylphenoxy)aniline (1.0 equiv)

-

Acid: Carboxylic acid partner (1.1 equiv)

-

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step:

-

Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv only). Stir at Room Temperature (RT) for 5–10 minutes.

-

Why? This pre-forms the activated ester without exposing the aniline to potential side reactions immediately. The solution should turn slightly yellow.

-

-

Addition: Add the 3-Chloro-4-(2,5-dimethylphenoxy)aniline (1.0 equiv) to the mixture. Add the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Workup:

-

Dilute with EtOAc (10x reaction volume).

-

Wash sequence: Sat. NaHCO₃ (2x) → Water (1x) → Brine (1x).

-

Note: The lipophilic nature of the product means it will stay in the organic layer, but avoid vigorous shaking if using DCM, as emulsions may form.

-

-

Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting aniline due to the amide polarity.

Protocol B: The "Steric Buster" (Ghosez Reagent)

Recommended for: Sterically hindered acids (e.g., pivalic acid derivatives) or when HATU fails.